

In-Depth Technical Guide to Azido-PEG15-azide: Properties, Characterization, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG15-azide**, a discrete polyethylene glycol (dPEG®) derivative that is increasingly pivotal in bioconjugation, drug delivery, and the development of advanced therapeutic platforms. This document details its physicochemical properties, outlines experimental protocols for its characterization, and illustrates its utility in modern pharmaceutical sciences.

Core Properties of Azido-PEG15-azide

Azido-PEG15-azide is a bifunctional linker featuring terminal azide (-N3) groups on a discrete polyethylene glycol chain composed of 15 ethylene glycol units. This well-defined structure offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and simplifying the analysis of conjugates.

Physicochemical Data



Property	Value	Source
Molecular Formula	C32H64N6O15	[1]
Molecular Weight	772.88 g/mol	[2][3]
Polydispersity Index (PDI)	≈ 1.0	[4]
Appearance	White, waxy solid	[2]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	

Note: As a discrete PEG, **Azido-PEG15-azide** is expected to have a polydispersity index (PDI) approaching 1.0, indicating a highly homogenous molecular weight distribution. While a specific experimental value for this exact compound is not readily published, well-defined PEGs of this nature are characterized by their monodispersity.

Experimental Protocols for Characterization

Accurate characterization of **Azido-PEG15-azide** is crucial for its effective implementation. The following are standard methodologies for determining its molecular weight and polydispersity.

Determination of Molecular Weight by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for the precise determination of the molecular weight of synthetic polymers like PEG.

Methodology:

- Sample Preparation:
 - Prepare a matrix solution, for instance, α-cyano-4-hydroxycinnamic acid (CHCA), in ethanol.
 - Prepare a cationizing agent, such as sodium trifluoroacetate (NaTFA), dissolved in ethanol.



- Dissolve the Azido-PEG15-azide sample in an appropriate solvent (e.g., water or acetonitrile) to a concentration of approximately 2 mg/mL.
- Mix the sample, matrix, and cationizing agent in a 5:1:1 (v/v/v) ratio.
- Analysis:
 - Spot 0.5 μL of the mixture onto a ground steel MALDI target plate and allow it to air dry.
 - Analyze the sample using a MALDI-TOF mass spectrometer. The instrument will detect the absolute molecular weight of the individual polymer chains.
- Data Interpretation:
 - The resulting spectrum will show a distinct peak corresponding to the molecular weight of Azido-PEG15-azide, confirming its identity and purity. The peak spacing should correspond to the mass of the ethylene glycol monomer unit (44 Da).

Determination of Polydispersity by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the standard method for determining the polydispersity of polymers.

Methodology:

- System Setup:
 - Utilize a GPC system equipped with a column suitable for the molecular weight range of the PEG, such as an Xtimate SEC-120.
 - Employ a differential refractive index (RID) detector.
 - Use an appropriate mobile phase, such as ultrapure water or an organic solvent in which the PEG is soluble.
- Calibration:



- Prepare a series of PEG standards with known, narrow molecular weight distributions.
- Inject the standards to generate a calibration curve that correlates retention time with molecular weight.

Sample Analysis:

- Dissolve the Azido-PEG15-azide sample in the mobile phase to a known concentration (e.g., 20 mg/mL).
- Inject the sample into the GPC system. Larger molecules will elute first.

Data Calculation:

- The GPC software will use the calibration curve to calculate the number average molecular weight (Mn) and weight average molecular weight (Mw) of the sample.
- The Polydispersity Index (PDI) is then calculated as Mw/Mn. For a discrete molecule like
 Azido-PEG15-azide, this value is expected to be very close to 1.0.

Applications in Drug Development and Bioconjugation

The terminal azide groups of **Azido-PEG15-azide** are highly versatile functional handles for bioconjugation, primarily through "click chemistry" reactions.

Click Chemistry Reactions

Azido-PEG15-azide is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are known for their high efficiency, specificity, and biocompatibility.

- CuAAC: In the presence of a copper(I) catalyst, the azide groups react with terminal alkynes
 to form a stable 1,4-disubstituted-1,2,3-triazole linkage.
- SPAAC: This copper-free click reaction involves the reaction of azides with strained cyclooctynes (e.g., DBCO or BCN), which is particularly useful for in vivo applications where copper toxicity is a concern.



These reactions enable the facile conjugation of **Azido-PEG15-azide** to a wide range of molecules, including small molecule drugs, peptides, proteins, and nanoparticles.

Role in PROTACs and Drug Delivery

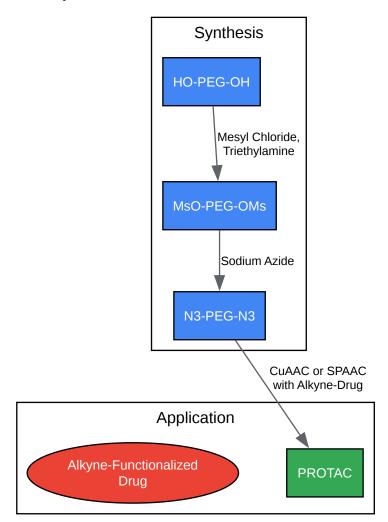
Azido-PEG15-azide serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides the necessary spatial separation and solubility for the two active domains of the PROTAC.

In drug delivery, the hydrophilic PEG chain can be used to improve the solubility and pharmacokinetic profile of hydrophobic drugs, reduce immunogenicity, and enable targeted delivery.

Visualizing Workflows and Pathways Synthesis and Functionalization of Azido-PEG-Azide

The following diagram illustrates a generalized synthetic workflow for producing a bifunctional azido-PEG from a PEG-diol precursor.





Synthetic Workflow for Azido-PEG-Azide

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Caption: Generalized synthetic route to Azido-PEG-Azide and its application in PROTAC synthesis.

Role of Azido-PEG15-azide in Click Chemistry-Mediated Drug Conjugation



This diagram outlines the logical flow of using **Azido-PEG15-azide** to conjugate a therapeutic payload to a targeting moiety.

Azido-PEG15-azide Alkyne-Payload (e.g., Drug, Fluorophore) Conjugation Steps Click Reaction (CuAAC or SPAAC) PEG-Payload Conjugate Targeted Drug Delivery System

Click Chemistry Conjugation Workflow

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